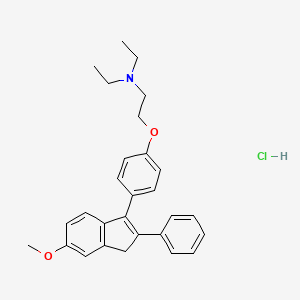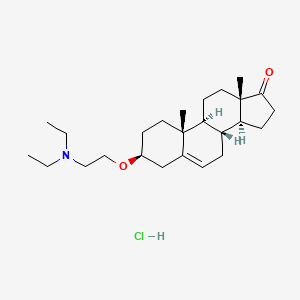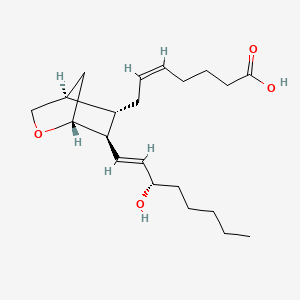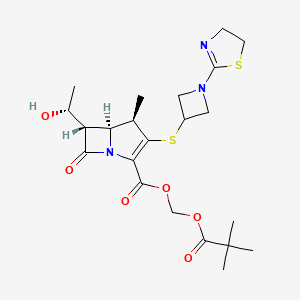
Tebipenem pivoxil
Descripción general
Descripción
Tebipenem pivoxil es un profármaco de tebipenem, un antibiótico carbapenémico, disponible por vía oral. Fue desarrollado para combatir las bacterias que han adquirido resistencia a los antibióticos de uso común. This compound se formula como un éster para mejorar la absorción y la biodisponibilidad .
Aplicaciones Científicas De Investigación
Tebipenem pivoxil tiene varias aplicaciones de investigación científica:
Propiedades Antibacterianas: Es eficaz contra una variedad de bacterias patógenas, incluido el Staphylococcus aureus resistente a la meticilina y las Enterobacterias productoras de beta-lactamasa de espectro extendido.
Tratamiento de Infecciones: This compound se utiliza en el tratamiento de infecciones complejas del tracto urinario y pielonefritis aguda.
Terapia Alternativa: Se ha reutilizado como terapia alternativa para las infecciones gastrointestinales graves causadas por Shigella spp resistentes a múltiples fármacos.
Mecanismo De Acción
Tebipenem pivoxil es un profármaco que se convierte en tebipenem en el cuerpo. Tebipenem ejerce sus efectos antibacterianos inhibiendo las proteínas de unión a la penicilina (PBP) en la pared celular bacteriana. Esta inhibición interrumpe la síntesis de la pared celular, lo que lleva a la muerte celular bacteriana .
Análisis Bioquímico
Biochemical Properties
Tebipenem pivoxil is a prodrug that converts to tebipenem, its pharmacologically active metabolite, in intestinal epithelial cells as a result of the action of carboxylesterase . It binds to penicillin-binding proteins (PBPs), thereby inhibiting cell wall synthesis . The nitrogen heterocyclic group at the C3 side chain in the chemical structure forms a prodrug by interacting with C2 carboxylic acids, significantly elevating oral absorption .
Cellular Effects
This compound has activity against multidrug-resistant (MDR) Gram-negative pathogens, including quinolone-resistant and extended-spectrum-β-lactamase-producing Enterobacteriaceae . It restrains penicillin-binding proteins and destroys the cell walls of pathogens .
Molecular Mechanism
This compound is a prodrug that is rapidly converted to the active moiety, tebipenem, by enterocytes . It binds to penicillin-binding proteins (PBPs), inhibiting cell wall synthesis . A nitrogen heterocyclic group at the C3 side chain in the chemical structure forms a prodrug by interacting with C2 carboxylic acids, significantly elevating oral absorption .
Temporal Effects in Laboratory Settings
In the single-ascending-dose phase, mean tebipenem plasma concentrations increased in a linear and dose proportional manner for doses of 100 to 900 mg and were comparable in the fasted and fed states for the 300- and 600-mg doses . In the multiple-ascending-dose phase, tebipenem maximum concentration was reached within 1.5 h and was dose proportional on day 1 and higher than dose proportional (2.7-fold) on day 14 .
Dosage Effects in Animal Models
In all the sepsis mouse models, the simultaneous administration of the this compound tablets significantly reduced mortality of the sepsis-model mice as compared with the control . The survival rate in the this compound tablet group was remarkably higher than that in the meropenem group in all the sepsis mouse models tested .
Metabolic Pathways
This compound is absorbed by multiple intestinal transport routes (including uptake transporters OATP) and then metabolized to tebipenem or its metabolites by drug-metabolizing enzymes (including epoxide hydrolase and renal dehydropeptidase-I) .
Transport and Distribution
This compound demonstrated excellent distribution into skin and soft tissue of healthy subjects and patients with diabetic foot infections following oral administration of 600 mg of this compound hydrobromide .
Subcellular Localization
Given its mechanism of action, it can be inferred that it primarily acts in the periplasmic space where it binds to penicillin-binding proteins (PBPs) to inhibit bacterial cell wall synthesis .
Métodos De Preparación
La preparación de tebipenem pivoxil implica varios pasos:
Reacción de Condensación: Se condensan fosfato de azabiciclo y clorhidrato de 3-mercapto-1-(1,3-tiazolina-2-il)azetidina utilizando acetonitrilo como disolvente en presencia de diisopropiletilamina.
Hidrogenación: El compuesto resultante se somete a hidrogenación en un disolvente mixto de éter acético y solución acuosa de bicarbonato de potasio para eliminar p-nitrobencilo, obteniendo tebipenem.
Análisis De Reacciones Químicas
Tebipenem pivoxil experimenta varias reacciones químicas:
Hidrólisis: En soluciones acuosas, el this compound se hidroliza a tebipenem, su forma activa.
Oxidación: this compound puede sufrir reacciones de oxidación, lo que lleva a la formación de productos de degradación.
Fotólisis y Termólisis: This compound es susceptible a la degradación bajo la luz y el calor, lo que resulta en varios productos de degradación.
Los reactivos comunes utilizados en estas reacciones incluyen acetato de amonio, acetonitrilo y trietilamina. El principal producto formado por la hidrólisis del this compound es el tebipenem .
Comparación Con Compuestos Similares
Tebipenem pivoxil es único entre los carbapenems debido a su biodisponibilidad oral. Los compuestos similares incluyen:
Meropenem: Otro antibiótico carbapenémico, pero se administra por vía intravenosa.
Imipenem: Un carbapenem que también se administra por vía intravenosa y a menudo se combina con cilastatina para prevenir la degradación renal.
Ertapenem: Un carbapenem intravenoso con una vida media más larga, lo que permite una dosificación una vez al día.
La biodisponibilidad oral del this compound lo convierte en una opción conveniente para la terapia ambulatoria, reduciendo la necesidad de administración intravenosa y estancias hospitalarias.
Propiedades
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (4R,5S,6S)-3-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O6S2/c1-11-15-14(12(2)26)18(27)25(15)16(19(28)30-10-31-20(29)22(3,4)5)17(11)33-13-8-24(9-13)21-23-6-7-32-21/h11-15,26H,6-10H2,1-5H3/t11-,12-,14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUDIPVBUUXCDG-QHSBEEBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)OCOC(=O)C(C)(C)C)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)OCOC(=O)C(C)(C)C)[C@@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167228 | |
| Record name | Tebipenem pivoxil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161715-24-8 | |
| Record name | Tebipenem pivoxil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161715-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tebipenem pivoxil [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161715248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tebipenem pivoxil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16840 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tebipenem pivoxil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TEBIPENEM PIVOXIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95AK1A52I8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does tebipenem, the active moiety of tebipenem pivoxil, exert its antibacterial effect?
A1: Tebipenem, a β-lactam antibiotic, binds to penicillin-binding proteins (PBPs) in the bacterial cell wall. This binding inhibits the synthesis of peptidoglycan, a crucial component of the bacterial cell wall, ultimately leading to cell lysis and bacterial death. [, ]
Q2: What is the molecular formula and weight of this compound?
A2: While the provided abstracts don't explicitly state the molecular formula and weight, they do mention that this compound is a pivaloyloxymethyl ester prodrug of tebipenem. [, ] The crystal structure of this compound has been determined. [] For precise formula and weight information, consult chemical databases or the drug's prescribing information.
Q3: Are there any spectroscopic data available regarding the characterization of this compound?
A3: Yes, studies have utilized various spectroscopic techniques to characterize this compound. Infrared and Raman spectroscopies were employed to confirm the formation of a complex between this compound and β-cyclodextrin. [] Additionally, high-performance liquid chromatography coupled with a diode array detector (HPLC-DAD) was used to study the stability of this compound. []
Q4: How stable is this compound under different storage conditions?
A4: this compound, like many drugs, can degrade under certain conditions. Research using HPLC-DAD investigated its stability in aqueous solutions under acidic, basic, and oxidative conditions, as well as in solid form under light, heat, and humidity. [] This research aimed to understand degradation pathways and inform appropriate storage conditions.
Q5: Does this compound interact with common excipients used in pharmaceutical formulations?
A5: Yes, research has shown that excipients can react with this compound and its impurities, potentially leading to the formation of new impurities. [] This highlights the importance of careful excipient selection and formulation development to ensure drug stability and safety.
Q6: Are there any specific formulation strategies employed to enhance the stability, solubility, or bioavailability of this compound?
A6: Yes, several strategies have been explored to optimize this compound formulations. One approach involves incorporating β-cyclodextrin, which forms a complex with this compound, improving its solubility and stability. [] Other formulations aim to improve taste, dissolution rate, and patient compliance. [, , ]
Q7: What is known about the dissolution rate and solubility of this compound?
A8: this compound formulations aim to improve dissolution rate for better bioavailability. [] Inclusion complexation with β-cyclodextrin enhances its solubility in various media. [] This is crucial for oral administration and achieving therapeutic drug levels in the body.
Q8: What analytical methods are used to characterize and quantify this compound?
A8: Various analytical techniques are employed, including:
- HPLC-DAD: This method separates and quantifies this compound and its degradation products. []
- UHPLC/QTOF-MS/MS: This technique identifies and characterizes this compound and its related impurities in pharmaceutical formulations. []
- LC-MS/MS: This method quantifies tebipenem in biological samples for pharmacokinetic studies. [, , ]
Q9: How is this compound absorbed and metabolized in the body?
A10: this compound is a prodrug that is rapidly converted to its active form, tebipenem, by intestinal esterases during absorption. [] This conversion is essential for its antibacterial activity.
Q10: What are the primary routes of elimination for tebipenem?
A11: Tebipenem is primarily eliminated through the kidneys. Studies in healthy subjects and those with varying degrees of renal impairment demonstrate a direct correlation between tebipenem clearance and creatinine clearance. []
Q11: What is the main pharmacokinetic/pharmacodynamic (PK/PD) parameter that correlates with tebipenem's efficacy?
A12: Research indicates that the ratio of free drug area under the curve (AUC) to minimum inhibitory concentration (MIC), adjusted for the dosing interval (fAUC/MIC • 1/τ), is the PK/PD index most closely associated with tebipenem's effectiveness. [, ]
Q12: Has this compound demonstrated efficacy in clinical trials?
A12: Yes, this compound has shown efficacy in clinical trials for various infections:
- Complicated Urinary Tract Infections (cUTI): A phase 3 trial demonstrated non-inferiority to intravenous ertapenem in treating cUTI and acute pyelonephritis. [, ]
- Pediatric Infections: this compound is approved in Japan for treating ear, nose, and throat infections, and respiratory infections in children. [, , , ]
- Acute Otitis Media (AOM): Studies suggest a 3-day course of this compound is effective in treating AOM in children. []
Q13: What is the safety profile of this compound?
A15: Clinical trials indicate that this compound is generally well-tolerated. The most common adverse events are mild and transient, with diarrhea and headache being the most frequently reported. [, , ]
Q14: Is there research on using this compound for infections beyond those mentioned in the provided abstracts?
A16: Yes, researchers are exploring its potential for treating severe gastrointestinal infections caused by extensively drug-resistant Shigella spp. [, ] This highlights the ongoing research to expand this compound's therapeutic applications.
Q15: Are there any known drug-drug interactions with this compound?
A17: Studies have investigated the effect of antacids and proton pump inhibitors on tebipenem pharmacokinetics. While co-administration with these agents led to a decrease in the maximum concentration (Cmax) of tebipenem, the overall exposure (AUC) remained largely unaffected. [, ]
Q16: Are there biomarkers being investigated to predict the efficacy of this compound?
A18: While specific biomarkers are not mentioned in the provided abstracts, research on scoring systems based on clinical symptoms like eardrum redness and otorrhea is being explored to predict treatment response in AOM. []
Q17: What is the distribution of tebipenem in the body after administration of this compound?
A19: Tebipenem demonstrates good tissue penetration. Studies reveal its presence in various tissues, including lung epithelial lining fluid, alveolar macrophages, aural discharge, and sinus mucous membranes. [, , ]
Q18: Does this compound have an impact on the central nervous system?
A20: Tebipenem exhibits low penetration into the central nervous system, as evidenced by animal studies. [] While it can potentially induce seizures at very high doses, the risk is considered low compared to other carbapenems. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


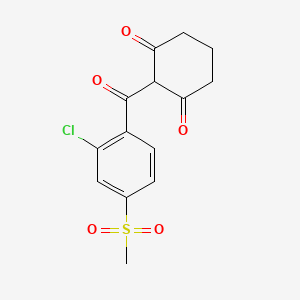
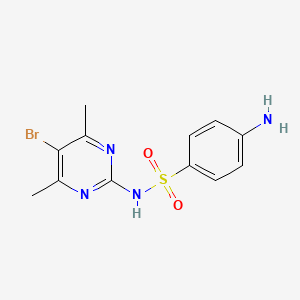

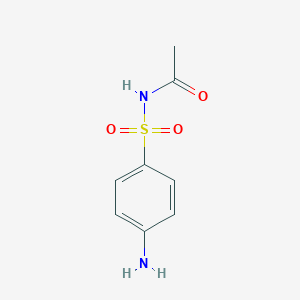
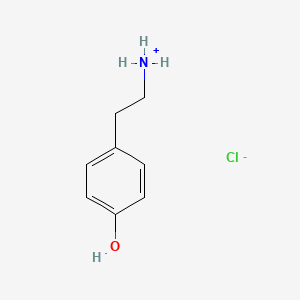

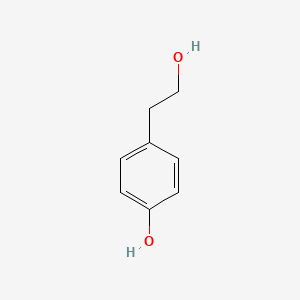



![N-[2-[4-[[3-(tert-butylamino)pyridin-2-yl]-ethylamino]piperidine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide](/img/structure/B1682658.png)
